molecular formula C15H13ClN2O B3847688 N'-(2-chlorobenzylidene)-4-methylbenzohydrazide

N'-(2-chlorobenzylidene)-4-methylbenzohydrazide

Cat. No.: B3847688
M. Wt: 272.73 g/mol
InChI Key: BPBVPNMMKMGPOB-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-chlorobenzylidene)-4-methylbenzohydrazide, also known as CMH, is a hydrazone compound that has gained significant attention in scientific research due to its diverse range of applications. CMH is a yellow crystalline powder that is soluble in organic solvents and is commonly used in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N'-(2-chlorobenzylidene)-4-methylbenzohydrazide is not fully understood, but it is believed to act through the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the expression of genes involved in cancer cell proliferation. Furthermore, this compound has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N'-(2-chlorobenzylidene)-4-methylbenzohydrazide in lab experiments is its high purity and stability. However, it is important to note that this compound is highly reactive and can be sensitive to changes in pH, temperature, and other environmental factors. Additionally, the synthesis of this compound can be time-consuming and requires specialized equipment and expertise.

Future Directions

There are several potential future directions for research involving N'-(2-chlorobenzylidene)-4-methylbenzohydrazide. One area of interest is the development of novel this compound derivatives with improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
In conclusion, this compound is a promising compound with a diverse range of applications in scientific research. Its unique properties make it a valuable tool for studying cancer cell growth, inflammation, and other physiological processes. Further research is needed to fully understand the potential of this compound and its derivatives in medicine and other fields.

Scientific Research Applications

N'-(2-chlorobenzylidene)-4-methylbenzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. Additionally, this compound has been found to have a significant inhibitory effect on the growth of cancer cells, making it a promising candidate for cancer treatment.

Properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-11-6-8-12(9-7-11)15(19)18-17-10-13-4-2-3-5-14(13)16/h2-10H,1H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBVPNMMKMGPOB-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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